molecular formula C7H8F3NO2 B14069627 3-(Trifluoroacetyl)piperidin-2-one

3-(Trifluoroacetyl)piperidin-2-one

Cat. No.: B14069627
M. Wt: 195.14 g/mol
InChI Key: XSPIMVSFCGDBHF-UHFFFAOYSA-N
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Description

3-(Trifluoroacetyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The trifluoroacetyl group attached to the piperidin-2-one structure introduces fluorine atoms, which can significantly alter the compound’s chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Trifluoroacetyl)piperidin-2-one involves the reaction of trifluoroacetic anhydride with piperidin-2-one. This reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroacetyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetyl)piperidin-2-one involves its interaction with molecular targets through its trifluoroacetyl and piperidin-2-one moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroacetyl)piperidin-2-one

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h4H,1-3H2,(H,11,13)

InChI Key

XSPIMVSFCGDBHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)C(=O)C(F)(F)F

Origin of Product

United States

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